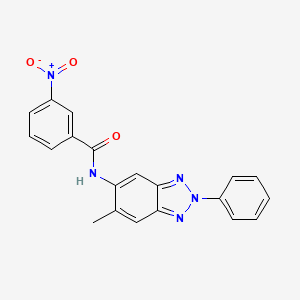![molecular formula C18H16N2O3 B5005953 6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5005953.png)
6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is a heterocyclic compound that has garnered significant attention in scientific research due to its potential as a therapeutic agent. The compound is known for its unique chemical structure, which includes a pyrazoloisoindole core and two methoxy groups.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through the modulation of various signaling pathways. It has been shown to inhibit the production of inflammatory cytokines and to activate the Nrf2 pathway, which plays a crucial role in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many diseases. The compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a wide range of therapeutic applications, making it a promising candidate for further research. However, one limitation of using the compound in lab experiments is its complex chemical structure, which may make it difficult to synthesize and study.
Future Directions
There are several future directions for research on 6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one. One area of research could focus on the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on the compound's anti-cancer properties and its potential as a cancer treatment. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one involves the reaction of 2-phenyl-3,4-dihydro-2H-pyrazol-5-one with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction proceeds through a series of intermediates, ultimately yielding the desired compound. The synthesis method has been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
6,7-dimethoxy-2-phenyl-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-8-12-14-10-13(11-6-4-3-5-7-11)19-20(14)18(21)16(12)17(15)23-2/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBFJYPNERAISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CC(=NN3C2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5005893.png)

![2-(methylthio)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5005914.png)
![3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyano-2-propenethioamide](/img/structure/B5005918.png)
![10-acetyl-3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5005923.png)
![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![methyl 2-(acetylamino)-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5005934.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}hexanamide](/img/structure/B5005957.png)
![4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5005960.png)
![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B5005963.png)
![4-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5005973.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5005979.png)